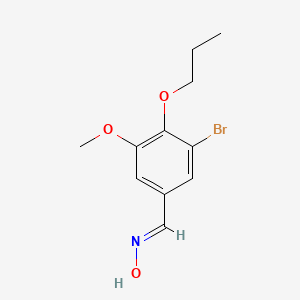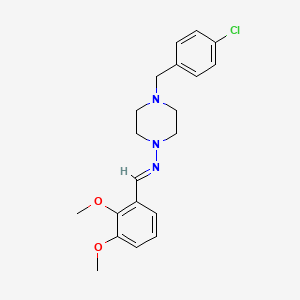![molecular formula C19H28N4O3 B5554870 6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the targeted chemical structure often involves condensation reactions, cyclization, and specific functional group transformations. For instance, Pfleiderer and Pfleiderer (1992) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones via condensation reactions starting from 6-aminouracils, leading to a variety of derivatives through subsequent chemical modifications like reduction, diazotization, and the Sandmeyer reaction (M. Pfleiderer & W. Pfleiderer, 1992). Such methodologies may provide a foundational approach for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds in this chemical class is often confirmed through techniques like NMR spectroscopy and single-crystal X-ray structural analysis. For example, Mieczkowski et al. (2016) utilized these methods to confirm the structure of compounds related to the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold, highlighting the importance of these analytical techniques in understanding the molecular geometry and configuration of complex organic molecules (Adam Mieczkowski et al., 2016).
Chemical Reactions and Properties
The chemical behavior of the compound includes reactions such as cyclization and interaction with nucleophiles or electrophiles, depending on its functional groups. Baccolini, Boga, and Negri (1999) explored the synthesis of diazaspiro compounds at room temperature using a PCl3/hydrazone/dicarboxylic acid combination, demonstrating the compound's reactivity and potential for forming structurally diverse derivatives (G. Baccolini, C. Boga, & Umberto Negri, 1999).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed various methodologies to synthesize and analyze structures related to this compound. For instance, novel approaches for creating base-sensitive oligonucleotides utilize similar compounds as linkers due to their reactivity and the ability to release target molecules under mild conditions (Leisvuori et al., 2008). Such methodologies are crucial for the synthesis of compounds with potential therapeutic applications.
Anticonvulsant and Antibacterial Applications
Research into compounds with similar structures has led to the discovery of their anticonvulsant (Aboul-Enein et al., 2014) and antibacterial properties (Hassan et al., 2012). These findings highlight the compound's potential in developing new medications to treat seizures and bacterial infections.
Supramolecular Chemistry
The compound's derivatives have been explored in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004). Such studies provide insights into the design of new materials with specific physical and chemical properties, useful in various technological applications.
Organic Synthesis
Efforts in organic synthesis have led to the development of methods for synthesizing pyrimidine-annulated spiro-dihydrofurans (Majumdar et al., 2011), showcasing the compound's utility in creating complex organic molecules. This research is fundamental in drug discovery and development, providing the pharmaceutical industry with new scaffolds.
Propiedades
IUPAC Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-16-11-14(20-18(26)21-16)12-22-9-7-19(8-10-22)6-5-17(25)23(13-19)15-3-1-2-4-15/h11,15H,1-10,12-13H2,(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONYMKMTEUOTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)


![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)


![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)